
N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Übersicht
Beschreibung
N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as DBMP, is a synthetic compound that belongs to the family of phenylalanine-derived amino acids. DBMP has been the subject of extensive research due to its potential use as a therapeutic agent in the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory, anti-tumor, and anti-angiogenic effects by inhibiting the activity of MMPs. MMPs are enzymes that play a key role in tissue remodeling and cancer progression. MMPs are involved in the breakdown of extracellular matrix (ECM) proteins, which are essential for the growth and survival of cancer cells. By inhibiting the activity of MMPs, this compound may prevent the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of MMPs, which are enzymes that play a key role in tissue remodeling and cancer progression. This compound has also been shown to inhibit the growth and metastasis of various cancer cell lines. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments include its ability to inhibit the activity of MMPs, its anti-inflammatory, anti-tumor, and anti-angiogenic properties, and its potential use as a therapeutic agent in the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several future directions for the research on N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One future direction is to further investigate the mechanism of action of this compound. Another future direction is to explore the potential use of this compound as a therapeutic agent in the treatment of various diseases. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing and purifying this compound. Finally, future research could explore the potential use of this compound in combination with other therapeutic agents to enhance its efficacy and reduce its toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has been the subject of extensive research due to its potential use as a therapeutic agent in the treatment of various diseases. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, and to inhibit the activity of MMPs. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been the subject of extensive research due to its potential use as a therapeutic agent in the treatment of various diseases. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tissue remodeling and cancer progression. This compound has also been shown to inhibit the growth and metastasis of various cancer cell lines.
Eigenschaften
IUPAC Name |
N,N-dibenzyl-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-20(26(30(2,28)29)23-16-10-5-11-17-23)24(27)25(18-21-12-6-3-7-13-21)19-22-14-8-4-9-15-22/h3-17,20H,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRPUYWIVBAIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



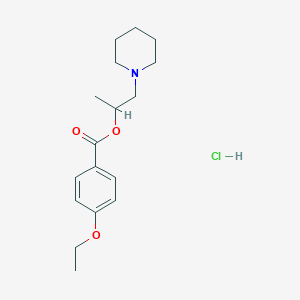

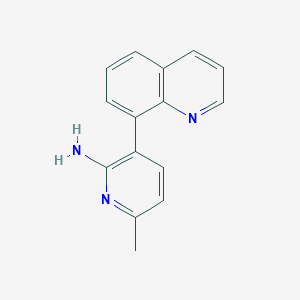
![1-ethyl-4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973531.png)
![ethyl 1-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B3973542.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3973548.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3973556.png)
![N-{2-[5-(2,4-dichlorophenyl)-2-furyl]-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B3973564.png)
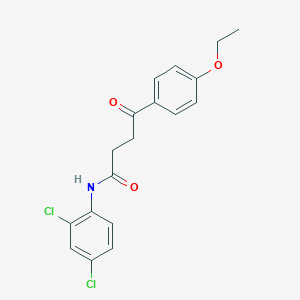
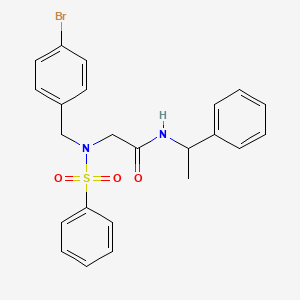
![4-(3-iodophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3973587.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine hydrochloride](/img/structure/B3973617.png)
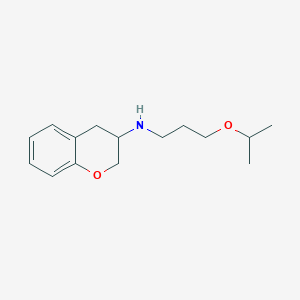
![1-(2-fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3973632.png)